

# Dual Pharmacological Profiles of INV-101: A Tale of Two Compounds

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | (Rac)-Zevaquenabant |           |
| Cat. No.:            | B15353063           | Get Quote |

The designation INV-101 is currently associated with two distinct investigational drug candidates from two different pharmaceutical companies: Inversago Pharma and Innovo Therapeutics. This technical guide provides an in-depth overview of the pharmacological profile for each of these compounds, based on publicly available information.

## INV-101 (Zevaquenabant) by Inversago Pharma

Compound Class: Peripherally-Acting Cannabinoid Receptor 1 (CB1R) Inverse Agonist/Antagonist

Therapeutic Areas: Metabolic and Fibrotic Diseases, including Idiopathic Pulmonary Fibrosis (IPF), Prader-Willi Syndrome (PWS), and Non-Alcoholic Steatohepatitis (NASH).[1][2][3]

### **Pharmacological Profile**

INV-101, also known as zevaquenabant (formerly MRI-1867), is a first-in-class, orally active small molecule designed to selectively block CB1 receptors in peripheral tissues.[2][4] This targeted approach aims to deliver the therapeutic benefits of CB1R blockade, which are well-documented in metabolic and fibrotic processes, while avoiding the neuropsychiatric side effects associated with earlier generations of centrally-acting CB1R antagonists.[2][5]

The endocannabinoid system, particularly through the CB1 receptor, is a key regulator of energy homeostasis, and its overactivity in peripheral tissues is implicated in the pathophysiology of numerous metabolic and fibrotic conditions.[5] INV-101 is described as a



high-affinity, peripherally restricted CB1R inverse agonist.[6] As an inverse agonist, it not only blocks the receptor from being activated by endocannabinoids but also reduces its basal level of signaling activity.

Preclinical studies have demonstrated the potential of INV-101 in reducing fibrosis.[1] For instance, data presented at the European Respiratory Society (ERS) Congress in 2022 showed that INV-101 reduces fibrosis in a bleomycin-induced mouse model of idiopathic pulmonary fibrosis.[1]

A Phase 1 clinical trial for INV-101 was initiated in September 2020 to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[2][7] The study involved single ascending doses across five levels compared to a placebo.[2]

### **Quantitative Data**

Specific quantitative data on binding affinity (Ki), functional potency (IC50/EC50), and detailed pharmacokinetic parameters for INV-101 are not yet publicly available.

| Parameter                      | Value                                                    |
|--------------------------------|----------------------------------------------------------|
| Binding Affinity (Ki) for CB1R | High Affinity (Specific value not publicly available)[6] |
| Functional Potency (IC50/EC50) | Data not publicly available                              |
| Pharmacokinetics (Human)       | Data from Phase 1 study not publicly released[2]         |

## **Experimental Protocols**

While specific protocols for INV-101 are proprietary, the following methodologies are standard for characterizing such a compound:

 Receptor Binding Assays: To determine the binding affinity (Ki) for the CB1 receptor, competitive radioligand binding assays are typically performed using cell membranes expressing the human CB1R. These assays measure the ability of INV-101 to displace a known radioactively labeled CB1R ligand.



- Functional Assays: Inverse agonist activity is often assessed using GTPyS binding assays or by measuring changes in cyclic AMP (cAMP) levels in cells expressing CB1R. A decrease in the basal signaling activity of the receptor in the presence of INV-101 would confirm its inverse agonist properties.
- In Vivo Efficacy Models: For fibrotic indications like IPF, efficacy is commonly evaluated in animal models such as the bleomycin-induced lung fibrosis model in mice.[1] Key endpoints in such studies include histological assessment of fibrosis (e.g., Ashcroft score), measurement of collagen deposition, and analysis of profibrotic gene expression.
- Pharmacokinetic Studies: Preclinical and clinical pharmacokinetic profiles are determined by measuring drug concentrations in plasma and other tissues over time following administration. This involves techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the drug and its metabolites.

#### **Signaling Pathway and Mechanism of Action**

The diagrams below illustrate the mechanism of action of INV-101 as a peripheral CB1R inverse agonist.





Click to download full resolution via product page

Caption: Basal signaling of the CB1 receptor leading to pro-fibrotic and metabolic effects.





INV-101 binds to the peripheral CB1R, acting as an inverse agonist to reduce its basal signaling. This blockade is intended to mitigate the downstream pathological effects associated with receptor overactivity in metabolic and fibrotic diseases.

Click to download full resolution via product page

Caption: INV-101's inverse agonism on the CB1 receptor blocks downstream signaling.

## **INV-101** by Innovo Therapeutics

Compound Class: Oral Immuno-Metabolic Modulator (Glycogen Phosphorylase Inhibitor)



Therapeutic Areas: Autoimmune Diseases (e.g., Ulcerative Colitis), Inflammation, and Fibrosis. [8][9]

### **Pharmacological Profile**

This iteration of INV-101 is a first-in-class, oral small molecule that selectively inhibits glycogen phosphorylase (GP).[4][8] The novel mechanism of action focuses on modulating the metabolism of hyperactivated immune cells.[8] Pro-inflammatory immune cells undergo metabolic reprogramming to support their heightened activity, and INV-101 is designed to disrupt this process by inhibiting a key enzyme in cellular energy production.[4]

By selectively targeting the energy metabolism of these overactive immune cells, INV-101 aims to control inflammation without causing broad immunosuppression, a common side effect of many current autoimmune therapies.[4][8] This targeted approach is expected to preserve normal immune function and offer a safer long-term treatment option for patients.[4]

Innovo Therapeutics announced the successful completion of a Phase 1 clinical trial in the United States in May 2025. The randomized, double-blind, placebo-controlled study in 48 healthy adult volunteers demonstrated an excellent safety and tolerability profile, with no serious adverse events or dose-limiting toxicities.[8] The pharmacokinetic data from this trial support a convenient once-daily oral dosing regimen.[8] Preclinical models have also shown target engagement and immune-metabolic modulation.

#### **Quantitative Data**

Specific quantitative data on the inhibitory concentration (IC50) against glycogen phosphorylase and detailed pharmacokinetic parameters for Innovo's INV-101 are not yet publicly available.

| Parameter                                               | Value                                                                                     |
|---------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Inhibitory Potency (IC50) for Glycogen<br>Phosphorylase | Data not publicly available                                                               |
| Pharmacokinetics (Human)                                | Favorable profile supporting once-daily dosing (specific values not publicly released)[8] |



#### **Experimental Protocols**

Standard methodologies for characterizing a glycogen phosphorylase inhibitor like INV-101 would include:

- Enzyme Inhibition Assays: The IC50 value for glycogen phosphorylase would be determined
  using in vitro enzymatic assays. These typically measure the rate of the enzymatic reaction
  (e.g., by monitoring the production of glucose-1-phosphate from glycogen) in the presence of
  varying concentrations of INV-101.
- Cell-Based Metabolic Assays: To confirm the mechanism of action in a cellular context, assays measuring metabolic parameters in immune cells (e.g., T cells) would be employed. This could involve using techniques like Seahorse XF Analyzers to measure glycolysis and oxidative phosphorylation rates, and flow cytometry to assess cell activation markers and proliferation in the presence of the drug.
- In Vivo Efficacy Models: For ulcerative colitis, efficacy is often tested in animal models such
  as the dextran sodium sulfate (DSS)-induced colitis model in mice. Key endpoints include
  changes in body weight, disease activity index (DAI) scores, colon length, and histological
  analysis of colon inflammation.
- Phase 1 Clinical Trial Protocol: The completed Phase 1 study was a randomized, doubleblind, placebo-controlled, single-ascending dose trial in healthy volunteers.[8] The primary objectives were to assess the safety, tolerability, and pharmacokinetics of INV-101.[8]

#### **Signaling Pathway and Mechanism of Action**

The diagrams below illustrate the proposed mechanism of action for Innovo Therapeutics' INV-101.





Click to download full resolution via product page

Caption: Glycogenolysis in an activated immune cell fuels pro-inflammatory functions.





INV-101 inhibits glycogen phosphorylase, disrupting the energy supply to hyperactivated immune cells. This leads to a reduction in their pro-inflammatory functions without causing systemic immunosuppression

#### Click to download full resolution via product page

Caption: INV-101 inhibits glycogen phosphorylase, reducing immune cell inflammation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. inversago.com [inversago.com]
- 2. inversago.com [inversago.com]
- 3. fpwr.org [fpwr.org]
- 4. inversago.com [inversago.com]
- 5. inversago.com [inversago.com]
- 6. Structural mechanism of CB1R binding to peripheral and biased inverse agonists PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inversago Pharma Initiates Clinical Trials, with a Phase 1 study of INV-101 Tarnagulla Ventures | Venture Capital Australia [tarnagullaventures.com]
- 8. Innovo's Novel Immuno-Metabolic Drug Shows Promising Safety Profile in Phase 1 Trial [trial.medpath.com]
- 9. 이노보테라퓨틱스 InnovoTherapeutics [innovothera.co.kr]
- To cite this document: BenchChem. [Dual Pharmacological Profiles of INV-101: A Tale of Two Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15353063#pharmacological-profile-of-inv-101]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com